N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine
Overview
Description
N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group, a butan-1-amine backbone, and a 5-methylfuran-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, 5-methylfuran-2-carbaldehyde, through the oxidation of 5-methylfuran.
Reductive Amination: The intermediate is then subjected to reductive amination with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of N-[(5-methylfuran-2-yl)methyl]butan-1-amine.
Benzylation: The final step involves the benzylation of N-[(5-methylfuran-2-yl)methyl]butan-1-amine using benzyl chloride in the presence of a base such as sodium hydroxide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or furan groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, sodium hydroxide, and other nucleophiles.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylbutan-1-amine
- N-benzyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine
- N-benzyl-N-[(5-methylfuran-2-yl)methyl]pentan-1-amine
Uniqueness
N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine is unique due to the presence of the 5-methylfuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
N-benzyl-N-[(5-methylfuran-2-yl)methyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-4-12-18(13-16-8-6-5-7-9-16)14-17-11-10-15(2)19-17/h5-11H,3-4,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVFGUITBXMMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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